U-104489

Description

Propriétés

IUPAC Name |

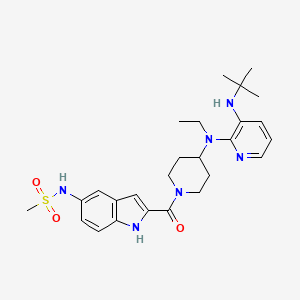

N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3S/c1-6-32(24-22(8-7-13-27-24)29-26(2,3)4)20-11-14-31(15-12-20)25(33)23-17-18-16-19(30-36(5,34)35)9-10-21(18)28-23/h7-10,13,16-17,20,28-30H,6,11-12,14-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBIVUAJHJDTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170346 |

Source

|

| Record name | U 104489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177577-60-5 |

Source

|

| Record name | U 104489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177577605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 104489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U-104489 mechanism of action

An in-depth analysis of the scientific literature reveals no specific compound designated as U-104489. The search for its mechanism of action, pharmacology, and clinical trial data yielded no relevant results, indicating that "this compound" may be a misnomer or a compound not described in publicly available scientific databases.

The comprehensive search strategy, designed to retrieve detailed information on a potential drug candidate, included queries for its mechanism of action, pharmacological properties, and any associated clinical trials. However, the search results did not contain any information pertaining to a compound with the identifier "this compound." The retrieved information concerned other molecules, such as the antibacterial agent HC2210 and the nitrosourea compound CGP 6809, as well as general information about clinical trial methodologies.

Without any primary or secondary literature describing this compound, it is not possible to provide a technical guide on its core mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Therefore, to proceed with the user's request, a correct and verifiable name or identifier for the compound of interest is required. Researchers, scientists, and drug development professionals are encouraged to verify the designation of the compound to enable a thorough and accurate scientific investigation.

An Inquiry into the Biological Activity of PNU-104489

Extensive research has yielded no specific information regarding a compound designated as PNU-104489. Database searches for this identifier in chemical and biological literature have not returned any relevant results, suggesting that this may be an incorrect designation or a compound not disclosed in publicly available resources.

It is possible that "PNthis compound" is a misnomer for a similarly named compound, or the acronym "PNU" could be leading to ambiguity, as it is also widely used to refer to the Philippine Normal University.

However, significant research is available for a related compound, PNU-159548 , a novel cytotoxic antitumor agent. Given the similarity in nomenclature, the following information on PNU-159548 is provided as a potential point of reference.

Biological Activity of PNU-159548

PNU-159548, with the chemical name 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a derivative of the anticancer drug idarubicin. It exhibits a broad spectrum of antitumor activity both in laboratory settings (in vitro) and in living organisms (in vivo).

Mechanism of Action

The primary mechanism of action for PNU-159548 is its dual ability to interact with DNA. It acts as both a DNA intercalating agent and an alkylating agent . This means it can insert itself between the base pairs of the DNA helix and also form covalent bonds with the DNA, disrupting its structure and function, ultimately leading to cancer cell death.

Preclinical and Clinical Findings

-

Antitumor Activity: PNU-159548 has demonstrated high antitumor activity against a wide range of cancer cell lines.

-

Cardiotoxicity: A significant advantage of PNU-159548 is its reduced cardiotoxic potential compared to other anthracyclines like doxorubicin[1]. In a chronic rat model, PNU-159548 was found to be significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses[1].

-

Myelotoxicity: The compound does cause dose-dependent myelotoxicity (suppression of the bone marrow's ability to produce blood cells)[1].

-

Other Effects: Studies in rats have shown reversible increases in liver weight and non-reversible testicular atrophy. Unlike doxorubicin, it did not appear to affect kidney weight[1].

Visualizing the Proposed Mechanism of PNU-159548

The following diagram illustrates the dual mechanism of action of PNU-159548 on DNA.

Disclaimer: The information provided above pertains to PNU-159548 and not PNthis compound. It is offered as a potential alternative in the event of a typographical error in the original query. Without further clarification or the availability of data for PNthis compound, a detailed technical guide on its specific biological activity cannot be produced.

References

U-104489: An Obscure Designation in CCR2 Antagonist Research

An extensive review of publicly available scientific literature and patent databases reveals no specific compound designated as "U-104489" with established activity as a C-C chemokine receptor type 2 (CCR2) antagonist. While the CCL2-CCR2 signaling axis is a significant area of research for inflammatory diseases and oncology, this compound does not appear to be a recognized identifier for a molecule in this therapeutic class. It is possible that this designation refers to an internal, unpublished compound or is an incorrect identifier.

This technical guide will, therefore, provide a comprehensive overview of the core principles and methodologies relevant to the study of CCR2 antagonists, drawing upon established research in the field. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the CCL2-CCR2 pathway.

The CCL2-CCR2 Signaling Axis: A Key Inflammatory Pathway

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis.[1][2][3] CCL2 exerts its effects by binding to its primary receptor, CCR2, a G protein-coupled receptor (GPCR).[2][3][4]

Upon CCL2 binding, CCR2 undergoes a conformational change, leading to the activation of various downstream signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[1][5] The activation of these pathways is pivotal in processes such as anti-apoptosis, angiogenesis, cell migration, and proliferation.[1][5] The CCL2-CCR2 axis is implicated in a wide range of pathological conditions, including rheumatoid arthritis, atherosclerosis, diabetic nephropathy, and various cancers.[1]

References

- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PNU-104489 chemical structure and properties

Despite a comprehensive search of publicly available scientific databases and chemical registries, no information has been found regarding the chemical structure, properties, or biological activity of a compound designated as PNU-104489.

The "PNU" prefix was commonly used by the former pharmaceutical company Pharmacia and Upjohn to designate their novel chemical entities. While numerous compounds under this nomenclature, such as the anticancer agents PNU-159548 and PNU-169884, have been extensively documented in scientific literature, PNthis compound does not appear to be among them.

This lack of information suggests several possibilities:

-

Typographical Error: The designation "PNthis compound" may be a typographical error, and the user may be intending to query a different, published PNU-compound.

-

Internal Designation: The compound may be an early-stage or discontinued project from Pharmacia and Upjohn (now part of Pfizer) that was never the subject of a public disclosure, such as a patent application or a peer-reviewed publication.

-

Confidential Information: Information regarding PNthis compound may exist but remains confidential and is not accessible in the public domain.

Without any foundational data on the chemical structure or biological targets of PNthis compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound designation for accuracy. If the designation is confirmed to be correct, it is likely that information pertaining to PNthis compound is not publicly available at this time.

The Role of U-104489 in Monocyte Recruitment: A Review of Available Evidence

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no specific information detailing the role of the compound U-104489, also identified by its synonym PNthis compound and CAS number 177577-60-5, in the process of monocyte recruitment.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways. However, extensive searches have not yielded any studies, clinical trials, or experimental data directly linking this compound to the modulation of monocyte trafficking or its broader role in inflammation.

While the initial query suggested a potential connection between this compound and monocyte activity, the scientific record does not currently support this. The general principles of monocyte recruitment in the context of inflammation are well-established and involve a complex interplay of chemokines, adhesion molecules, and their receptors. Monocytes, key players in the innate immune system, are recruited from the bloodstream to sites of inflammation where they can differentiate into macrophages and dendritic cells to orchestrate the immune response.

Given the absence of specific data on this compound, this document cannot fulfill the original request for detailed tables, experimental protocols, and signaling pathway diagrams related to this compound's effect on monocyte recruitment. Further research and publication in peer-reviewed journals would be necessary to elucidate any potential role of this compound in this critical immunological process.

For researchers interested in the general mechanisms of monocyte recruitment, a wealth of information is available on key signaling axes such as the CCL2-CCR2 and CX3CL1-CX3CR1 pathways, which are central to the migration of inflammatory and resident monocytes, respectively.

Navigating the CCL2/CCR2 Signaling Axis: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricacies of the C-C motif chemokine ligand 2 (CCL2) and its receptor C-C chemokine receptor 2 (CCR2) signaling pathway is critical for advancing therapeutic strategies in a multitude of diseases, including inflammatory conditions, fibrosis, and cancer. This technical guide provides a comprehensive overview of the CCL2/CCR2 axis, its mechanism of action, and methodologies for its investigation.

The CCL2/CCR2 Signaling Pathway: A Central Regulator of Immune Cell Trafficking

The CCL2/CCR2 signaling pathway plays a pivotal role in orchestrating the migration of monocytes, macrophages, memory T lymphocytes, and natural killer (NK) cells to sites of inflammation and tissue injury.[1] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its primary receptor CCR2, initiates a cascade of intracellular events. This binding induces a conformational change in CCR2, a G protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[2][3]

Key downstream pathways activated by CCL2/CCR2 signaling include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[2][3]

-

Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is involved in cytokine production and the regulation of immune responses.[2][3]

-

Mitogen-activated protein kinase (MAPK) pathway (including p38/MAPK): This pathway plays a role in inflammation, cell proliferation, and apoptosis.[2][3]

The culmination of these signaling events results in chemotaxis, the directed movement of cells along a chemical gradient of CCL2.

Visualizing the CCL2/CCR2 Signaling Cascade

The following diagram illustrates the core components and interactions within the CCL2/CCR2 signaling pathway.

The Role of CCL2/CCR2 in Disease Pathogenesis

Dysregulation of the CCL2/CCR2 signaling axis is implicated in a wide range of pathological conditions. The aberrant recruitment of CCR2-expressing cells contributes to the progression of various diseases.[4][5]

| Disease Area | Role of CCL2/CCR2 Signaling |

| Inflammatory Diseases | Promotes the influx of monocytes and macrophages, perpetuating inflammation in conditions like rheumatoid arthritis and atherosclerosis.[1][4] |

| Fibrotic Diseases | Drives the accumulation of myofibroblasts and contributes to excessive extracellular matrix deposition in organs such as the liver, lungs, and kidneys.[2][6] |

| Cancer | Facilitates tumor growth, invasion, and metastasis by recruiting tumor-associated macrophages (TAMs) to the tumor microenvironment.[7][8][9] |

| Neurological Disorders | Contributes to neuroinflammation in conditions like multiple sclerosis and Alzheimer's disease.[4] |

| Metabolic Diseases | Plays a role in the development of insulin resistance and obesity-related inflammation.[4] |

Therapeutic Targeting of the CCL2/CCR2 Axis

Given its central role in numerous diseases, the CCL2/CCR2 pathway is an attractive target for therapeutic intervention. Strategies to inhibit this pathway primarily focus on the development of small molecule antagonists that block the binding of CCL2 to CCR2.

Experimental Protocols for Investigating the CCL2/CCR2 Pathway

A variety of in vitro and in vivo experimental approaches are employed to study the CCL2/CCR2 signaling pathway and to evaluate the efficacy of potential inhibitors.

In Vitro Assays

1. Chemotaxis Assays:

-

Principle: To measure the directed migration of cells in response to a chemoattractant (CCL2).

-

Methodology (Transwell Assay):

-

CCR2-expressing cells (e.g., monocytes, THP-1 cells) are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains medium with or without CCL2.

-

A test compound (potential CCR2 antagonist) can be added to the upper and/or lower chambers.

-

After incubation, the number of cells that have migrated through the membrane to the lower chamber is quantified.

-

-

Data Analysis: Migration is typically expressed as the percentage of input cells that have migrated or as a chemotactic index (fold increase in migration towards CCL2 compared to control).

2. Binding Assays:

-

Principle: To determine the affinity of a compound for the CCR2 receptor.

-

Methodology (Radioligand Binding Assay):

-

Cell membranes expressing CCR2 are incubated with a radiolabeled CCL2 ligand (e.g., ¹²⁵I-CCL2).

-

Increasing concentrations of a non-labeled competitor compound (the test antagonist) are added.

-

The amount of bound radioligand is measured after separating bound from free ligand.

-

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

3. Calcium Mobilization Assays:

-

Principle: To measure the increase in intracellular calcium concentration following CCR2 activation.

-

Methodology (Fluorescent Calcium Indicators):

-

CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline fluorescence is measured.

-

CCL2 is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

-

The effect of a potential antagonist is assessed by pre-incubating the cells with the compound before CCL2 stimulation.

-

-

Data Analysis: The response is quantified by measuring the peak fluorescence intensity or the area under the curve.

Visualizing an Experimental Workflow: In Vitro Antagonist Screening

The following diagram outlines a typical workflow for the in vitro screening of potential CCR2 antagonists.

In Vivo Models

-

Thioglycollate-Induced Peritonitis:

-

Principle: An inflammatory stimulus (thioglycollate) is injected into the peritoneal cavity of an animal (typically a mouse), leading to the recruitment of monocytes and macrophages.

-

Methodology:

-

Animals are treated with a CCR2 antagonist or a vehicle control.

-

Peritonitis is induced by intraperitoneal injection of thioglycollate.

-

After a specific time, peritoneal lavage is performed to collect the infiltrated cells.

-

The number and type of immune cells are quantified using flow cytometry.

-

-

-

Disease-Specific Animal Models:

-

Principle: To evaluate the efficacy of a CCR2 antagonist in a model that mimics a human disease.

-

Examples:

-

Collagen-induced arthritis in mice: for rheumatoid arthritis.

-

Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice: for liver fibrosis.

-

Orthotopic or metastatic tumor models in mice: for cancer.

-

-

Methodology: Animals are treated with the CCR2 antagonist, and disease progression is monitored using relevant endpoints (e.g., joint swelling, collagen deposition, tumor size).

-

Concluding Remarks

The CCL2/CCR2 signaling pathway remains a highly significant area of research with broad therapeutic implications. A thorough understanding of its complex biology, coupled with the application of robust experimental methodologies, is essential for the successful development of novel therapies targeting this critical axis. While the specific compound U-104489 does not appear to be a known modulator of this pathway based on available scientific literature, the principles and techniques outlined in this guide are fundamental for the investigation of any compound targeting CCL2/CCR2 signaling.

References

- 1. Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2023072916A1 - Antibodies targeting ccr2 - Google Patents [patents.google.com]

- 4. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rapid depletion of target proteins in plants by an inducible protein degradation system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6312689B1 - Anti-CCR2 antibodies and methods of use therefor - Google Patents [patents.google.com]

- 9. hitgen.com [hitgen.com]

PNU-104489 in inflammatory disease models

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Considerations for the sensible use of rodent models of inflammatory disease in predicting efficacy of new biological therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

U-104489: Uncharted Territory in Cancer Research

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the applications of the chemical compound U-104489, also known as PNthis compound, in the field of cancer research.

This compound is identified by the CAS Registry Number 177577-60-5 and has the systematic IUPAC name N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide. While the chemical structure is defined, its biological activity and potential therapeutic applications, particularly in oncology, remain undocumented in accessible scientific literature.

Extensive searches for preclinical studies, clinical trials, or any research detailing the mechanism of action of this compound in cancer have not yielded any relevant results. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to its use in cancer research, as requested.

It is possible that research on this compound is in very early, unpublished stages, or that it was investigated and not found to have significant anti-cancer properties, and therefore the results were not published. Further inquiries into proprietary or internal research databases of pharmaceutical companies that may have synthesized or investigated this molecule would be necessary to uncover any potential data.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to initiate novel preclinical studies to determine if it has any efficacy or relevant biological activity in the context of cancer. Such studies would involve initial in vitro screening against various cancer cell lines, followed by in vivo studies in animal models if any promising activity is observed. These foundational investigations would be the first step in determining if this compound holds any promise as a future cancer therapeutic.

No Publicly Available Research Data for PNU-104489

Despite a comprehensive search for basic research applications of the compound designated PNU-104489, no specific scientific literature, experimental data, or pharmacological information could be identified.

Searches for "PNthis compound" across multiple scientific and research databases did not yield any relevant results. The "PNU" designation is often associated with compounds developed by Pharmacia & Upjohn (now part of Pfizer), and while information is available for numerous other PNU-compounds, PNthis compound does not appear in the public domain.

This lack of information prevents the creation of the requested in-depth technical guide. It is possible that PNthis compound is an internal compound designation that was never publicly disclosed, a research candidate that was discontinued in the early stages of development, or that the designation provided is incorrect.

Without any data on its mechanism of action, signaling pathways, or results from in vitro and in vivo studies, it is not possible to provide the requested quantitative data tables, experimental protocols, or visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal discovery and development records if available. At present, there is no publicly accessible information to fulfill the request for a technical guide on the basic research applications of PNthis compound.

The Elusive Profile of PNU-104489: An Inquiry into its CCR2 Selectivity

A comprehensive search of publicly available scientific literature and pharmacological databases has yielded no specific information on a compound designated as PNU-104489 with selective activity for the C-C chemokine receptor type 2 (CCR2). This suggests that "PNthis compound" may be an internal development code for a compound that has not been disclosed in the public domain, a misnomer, or a compound whose development was discontinued before any data was published.

While a detailed technical guide on PNthis compound cannot be provided due to the absence of data, this report will instead offer a framework for assessing the selectivity of a hypothetical CCR2 antagonist, drawing on established methodologies and principles in pharmacology and drug development. This will serve as a guide for researchers, scientists, and drug development professionals on the critical aspects of characterizing a novel CCR2 inhibitor.

The Significance of CCR2 in Drug Discovery

The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3][4] This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in cancer, where it can promote tumor growth and metastasis.[1][2][5] Consequently, the development of selective CCR2 antagonists is a significant area of interest for therapeutic intervention.

Evaluating the Selectivity of a CCR2 Antagonist

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target side effects. A thorough evaluation of a compound's selectivity involves a hierarchical series of in vitro and in vivo assays.

Radioligand Binding Assays

The initial assessment of selectivity typically involves radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor. The key parameter derived from these studies is the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). To establish selectivity, the binding affinity of the compound for CCR2 would be compared against a panel of other chemokine receptors (e.g., CCR1, CCR3, CCR4, CCR5) and a broader panel of unrelated receptors, ion channels, and enzymes.

Table 1: Hypothetical Binding Affinity Profile of a Selective CCR2 Antagonist

| Receptor | Ki (nM) | Selectivity (fold vs. CCR2) |

| CCR2 | 5.2 | - |

| CCR1 | >1000 | >192 |

| CCR3 | >1000 | >192 |

| CCR5 | 850 | 163 |

| CXCR4 | >1000 | >192 |

This table presents hypothetical data for illustrative purposes.

Functional Assays

Following the initial binding assessment, functional assays are crucial to determine whether the compound acts as an antagonist, agonist, or inverse agonist. These assays measure the compound's effect on receptor-mediated signaling pathways.

-

Chemotaxis Assays: These assays directly measure the ability of a compound to block the migration of cells (typically monocytes or cell lines expressing CCR2) towards a CCL2 gradient. The IC50 value from this assay provides a measure of the compound's functional potency.

-

Calcium Mobilization Assays: Upon activation, CCR2, a G-protein coupled receptor (GPCR), triggers an increase in intracellular calcium concentration. A calcium mobilization assay can be used to quantify the ability of an antagonist to block this CCL2-induced calcium flux.

-

GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. An antagonist would inhibit the CCL2-stimulated binding of GTPγS to the G-protein.

-

cAMP Assays: For Gi-coupled receptors like CCR2, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.[6]

Experimental Workflow for Functional Characterization

Below is a generalized workflow for assessing the functional antagonism of a compound at the CCR2 receptor.

Caption: Generalized workflow for in vitro functional characterization of a CCR2 antagonist.

CCR2 Signaling Pathway

Understanding the downstream signaling pathways of CCR2 is essential for designing and interpreting functional assays. The binding of CCL2 to CCR2 initiates a cascade of intracellular events.

Caption: Simplified overview of the major CCR2 signaling pathways leading to chemotaxis.

Conclusion

While the specific compound PNthis compound remains uncharacterized in the public scientific record, the principles and methodologies for determining the selectivity of a CCR2 antagonist are well-established. A rigorous assessment involving binding and functional assays against a broad panel of targets is paramount. The hypothetical data and workflows presented here provide a clear framework for the comprehensive evaluation of any novel CCR2 inhibitor, a critical step in the development of new therapies for a host of inflammatory and malignant diseases.

References

- 1. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective CCR2-targeted macrophage depletion ameliorates experimental mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective CCR2-targeted macrophage depletion ameliorates experimental mesangioproliferative glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of CCR2 to modify the microenvironment in pancreatic cancer mouse model and to support the profiling of the CCR2 inhibitor CCX872-B in patients. - ASCO [asco.org]

- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

Understanding the pharmacology of U-104489

An In-Depth Technical Guide to the Pharmacology of U-104489

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for "this compound," its synonyms "PNthis compound," and its CAS Registry Number "177577-60-5," no specific pharmacological data, experimental protocols, or detailed mechanism of action information is publicly available. The following guide is based on the limited information that could be retrieved, primarily identifying the compound.

Introduction

This compound is a chemical compound identified by the CAS Registry Number 177577-60-5. It is also known by the synonym PNthis compound. The systematic IUPAC name for this compound is N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]. The lack of accessible scientific literature or clinical trial data suggests that this compound may be a compound that was synthesized for research purposes but did not advance significantly through the drug development pipeline.

Chemical and Physical Properties

A summary of the known identifiers for this compound is presented below.

| Identifier | Value |

| Primary Name | This compound |

| Synonym | PNthis compound |

| IUPAC Name | N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1] |

| CAS Number | 177577-60-5[1] |

No quantitative data on the physicochemical properties, such as molecular weight, solubility, or partition coefficient, were found in the public domain.

Putative Signaling Pathway and Mechanism of Action

Due to the absence of experimental data, the signaling pathway and mechanism of action for this compound remain unknown. To illustrate a hypothetical workflow for investigating the mechanism of a novel compound like this compound, a generalized experimental workflow is provided below.

Caption: A generalized workflow for characterizing the pharmacology of a novel compound.

Experimental Protocols

As no specific studies on this compound have been identified, detailed experimental protocols cannot be provided. The following represents a logical relationship for the initial steps in characterizing an unknown compound.

Caption: Initial steps in the characterization of a new chemical entity.

Conclusion

The available information on this compound is limited to its chemical identity. No public data regarding its pharmacology, mechanism of action, or any preclinical or clinical development exists. For researchers interested in this compound, the initial steps would involve de novo characterization of its biological activities. The workflows presented in this document provide a generic framework for how such an investigation could be structured. Without primary research data, a comprehensive technical guide on the pharmacology of this compound cannot be compiled.

References

U-104489: A Preclinical Technical Overview of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-104489, also known as PNthis compound, is a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an (Alkylamino)piperidine bis(heteroaryl)piperizine (AAP-BHAP) analog developed by Pharmacia & Upjohn, this compound demonstrated significant promise in early preclinical studies due to its ability to inhibit both wild-type and drug-resistant strains of HIV-1. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and resistance profile. It is important to note that comprehensive public data on the pharmacokinetics (ADME) and toxicology of this compound is limited, likely residing in internal company reports. This document aims to provide a thorough overview based on the existing scientific literature.

Core Compound Details

| Identifier | Value |

| Primary Name | This compound |

| Synonym | PNthis compound |

| Chemical Class | (Alkylamino)piperidine bis(heteroaryl)piperizine (AAP-BHAP) |

| Therapeutic Class | Antiviral (HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor) |

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to an allosteric site known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase and viral replication in cell culture.

Enzymatic Inhibition

The inhibitory activity of this compound against different forms of HIV-1 RT is summarized below.

| Target Enzyme | Ki (μM) |

| HIV-1 RT p66/p51 wild type (G190) | 0.13 |

| HIV-1 RT p66/p51 G190A | 0.12 |

| HIV-1 RT p66/p51 G190E | > 100 |

Antiviral Activity

This compound has shown potent activity against drug-resistant HIV-1 variants in cell-based assays.

| HIV-1 Strain | IC90 (nM) |

| NNRTI-resistant (Y181C) | 30 - 80 |

| BHAP-resistant (P236L) | Potent Activity |

| Delavirdine and Zidovudine resistant clinical isolates | Potent Submicromolar Activity |

Resistance Profile

A key challenge with NNRTIs is the rapid development of drug resistance. For this compound, high-level resistance has been associated with a specific mutation in the reverse transcriptase enzyme.

-

Primary Resistance Mutation: Glycine to Glutamate substitution at position 190 (G190E).

-

Effect of G190E Mutation: This mutation has a detrimental effect on the enzymatic activity and integrity of the virion-associated RT heterodimers, leading to a reduced replication capacity of the resistant virus.

Preclinical Pharmacokinetics (ADME) and Toxicology

There is a notable absence of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicology of this compound. One study on related bis(heteroaryl)piperazine (BHAP) analogs indicated that a major metabolic pathway is the oxidative N-dealkylation of the substituent on the pyridine ring. Structural modifications in the AAP-BHAP series, to which this compound belongs, were aimed at improving metabolic stability. Without specific data, a detailed assessment of the pharmacokinetic and safety profile of this compound cannot be provided.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general workflow for the in vitro evaluation of an NNRTI like this compound is outlined below.

General workflow for NNRTI evaluation.

Hypothetical Reverse Transcriptase Inhibition Assay Protocol

A typical protocol to determine the Ki of an NNRTI against HIV-1 RT would involve:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT (wild-type or mutant) is purified. A template-primer (e.g., poly(rA)/oligo(dT)) and radiolabeled or fluorescently labeled dNTPs are prepared.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, template-primer, dNTPs, and varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

-

Quenching and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using methods like scintillation counting or fluorescence detection.

-

Data Analysis: The rate of DNA synthesis at each inhibitor concentration is determined, and the data are fitted to an appropriate enzyme inhibition model to calculate the Ki.

Summary and Future Perspectives

This compound was a promising preclinical candidate from the AAP-BHAP class of NNRTIs, exhibiting potent activity against both wild-type and drug-resistant HIV-1. Its distinct resistance profile, centered around the G190E mutation, provided valuable insights into the structure-activity relationships of NNRTIs. However, the lack of publicly available, in-depth preclinical data on its pharmacokinetics and toxicology makes it difficult to fully assess its developmental potential. The information that is available suggests that while effective in vitro, further optimization to enhance metabolic stability and overall drug-like properties would have been a critical next step in its development. This technical guide provides a snapshot of this compound based on the limited published research, highlighting both its scientific contributions and the data gaps that remain.

Unraveling the Enigma of PNU-104489: A Review of Non-Existent Literature

Despite a comprehensive search of scientific databases and public literature, no information has been found for a compound designated as PNU-104489. This suggests that "PNthis compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is incorrect or contains a typographical error. As a result, a detailed technical guide and literature review as requested cannot be provided at this time.

The search for "PNthis compound" across multiple scientific and web databases yielded results predominantly related to the Philippine Normal University (PNU) and other unrelated chemical compounds with the "PNU" prefix, such as PNU-159548 and PNU-243922. No peer-reviewed articles, patents, or clinical trial registrations were identified for PNthis compound, which would be expected for a compound with a public scientific record.

Without any available data, it is impossible to fulfill the core requirements of the request, including:

-

Data Presentation: No quantitative data on binding affinities, efficacy, or other pharmacological parameters could be located to summarize in tabular form.

-

Experimental Protocols: The absence of published studies means there are no experimental methodologies to detail.

-

Visualization: Without information on its mechanism of action or related signaling pathways, no diagrams can be generated.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

-

Verify the Compound Identifier: Double-check the spelling and designation of "PNthis compound" for any potential errors.

-

Consult Internal Documentation: If this is an internal compound, refer to internal discovery and development documentation.

-

Identify Alternative Names: If available, search for alternative chemical names, CAS numbers, or other identifiers that may have been used in publications.

Until PNthis compound is described in the public scientific literature, a comprehensive technical guide and review will remain unattainable.

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of a Novel CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of small molecule antagonists targeting CCR2 is a significant area of therapeutic interest.

These application notes provide a comprehensive set of in vitro assay protocols for the characterization of a novel CCR2 antagonist. The following sections detail experimental procedures for assessing the binding affinity, functional antagonism, and effects on cell migration and invasion.

Data Presentation

Table 1: In Vitro Activity of a Novel CCR2 Antagonist

| Assay Type | Cell Line | Ligand | IC50 / EC50 (nM) | Notes |

| Radioligand Binding Assay | THP-1 | [¹²⁵I]-CCL2 | 15 | Measures direct competition for ligand binding to the receptor. |

| Calcium Mobilization Assay | THP-1 | CCL2 | 25 | Assesses the inhibition of intracellular calcium release upon ligand stimulation. |

| Chemotaxis Assay | THP-1 | CCL2 | 50 | Quantifies the inhibition of directed cell migration towards a chemoattractant. |

| Cell Viability Assay | A549 | CCL2 | >10,000 | Determines the cytotoxic potential of the antagonist. |

| Matrigel Invasion Assay | A549 | CCL2 | 100 | Evaluates the inhibition of cancer cell invasion through an extracellular matrix. |

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis, proliferation, and cytokine production.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of the antagonist to CCR2 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

THP-1 cells (human monocytic cell line)

-

[¹²⁵I]-CCL2 (radiolabeled ligand)

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Novel CCR2 antagonist

-

Non-specific binding control (e.g., high concentration of unlabeled CCL2)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a suspension of THP-1 cell membranes.

-

In a 96-well plate, add the cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the novel CCR2 antagonist. For non-specific binding, add a high concentration of unlabeled CCL2.

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the antagonist by plotting the percent specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block CCL2-induced intracellular calcium mobilization.

Materials:

-

THP-1 cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCL2

-

Novel CCR2 antagonist

-

Fluorescence plate reader with an injection module

Protocol:

-

Load THP-1 cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Pipette the cell suspension into a 96-well plate.

-

Add varying concentrations of the novel CCR2 antagonist to the wells and incubate for a specified time.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Calculate the inhibition of the calcium response at each antagonist concentration and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of the antagonist to inhibit the directed migration of cells towards a chemoattractant.[1][2][3]

Materials:

-

THP-1 or other CCR2-expressing cells

-

Transwell inserts (with a porous membrane, e.g., 5 µm pores)[3]

-

24-well companion plates

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

CCL2

-

Novel CCR2 antagonist

-

Cell stain (e.g., Calcein AM or DAPI)

-

Fluorescence microscope or plate reader

Protocol:

-

Pre-treat the cells with varying concentrations of the novel CCR2 antagonist.

-

Add chemotaxis buffer containing CCL2 to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the fluorescence using a plate reader.

-

Calculate the percent inhibition of migration for each antagonist concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a novel CCR2 antagonist.

References

- 1. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Novel Compounds in Mice with Reference to PNU-104489

Disclaimer: Specific dosage and administration data for PNU-104489 in mice are not publicly available in the reviewed scientific literature. The following application notes and protocols are therefore based on established general guidelines for the administration of novel compounds to mice in a research setting. These protocols should be adapted based on the specific physicochemical properties of the compound, the experimental model, and institutional animal care and use committee (IACUC) guidelines.

Introduction

These application notes provide a comprehensive overview of the essential procedures for the in vivo administration and evaluation of a novel investigational compound, using PNthis compound as a representative example for which specific data is currently unavailable. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical studies. Adherence to these guidelines, in conjunction with institutional animal care and use committee (IACUC) regulations, is crucial for obtaining reproducible and reliable data. The journey of a potential drug from the laboratory to clinical application is a complex process where animal studies play a pivotal role in predicting a drug's behavior

Application Note: U-104489 Cell-Based Assay for Kinase X Inhibition

Introduction

U-104489 is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Growth Factor Y (GFY) signaling pathway. Aberrant activation of the GFY pathway is implicated in the proliferation of various cancer cell lines. This compound competitively binds to the ATP-binding site of KX, preventing the phosphorylation of its downstream target, Protein Z (PZ). This inhibition blocks the signal transduction cascade that leads to cell growth and survival. This application note provides a detailed protocol for a cell-based immunoassay to quantify the inhibitory activity of this compound by measuring the levels of phosphorylated Protein Z (pPZ) in a cellular context. Cell-based assays are crucial in drug development as they provide a more physiologically relevant system compared to biochemical assays.[1][2]

Signaling Pathway

The GFY signaling pathway is initiated by the binding of Growth Factor Y to its receptor (GFY-R), leading to the activation of Kinase X. Activated KX then phosphorylates Protein Z, which in turn triggers downstream cellular responses, including proliferation and survival. This compound specifically inhibits the phosphorylation of Protein Z by blocking the kinase activity of KX.

Caption: GFY signaling pathway and the inhibitory action of this compound.

Principle of the Assay

This assay is a cell-based ELISA designed to measure the level of phosphorylated Protein Z (pPZ) in cell lysates.[3][4] Cells are seeded in a 96-well plate, treated with a serial dilution of this compound, and then stimulated with Growth Factor Y to induce the signaling cascade. Following treatment, the cells are lysed, and the lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total Protein Z. A detection antibody that specifically recognizes the phosphorylated form of Protein Z (pPZ) is then added. The amount of bound detection antibody is quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is proportional to the amount of pPZ, allowing for the determination of the this compound concentration that inhibits PZ phosphorylation by 50% (IC50).

Experimental Workflow

The workflow for the this compound cell-based assay involves cell seeding, compound treatment, GFY stimulation, cell lysis, and detection of pPZ via a cell-based ELISA.

Caption: Step-by-step workflow for the this compound cell-based assay.

Detailed Protocol

Materials and Reagents

-

Cell Line: Human cancer cell line overexpressing GFY-Receptor (e.g., A549, MCF-7)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound: 10 mM stock in DMSO

-

Growth Factor Y (GFY): 100 µg/mL stock in PBS

-

Assay Plate: 96-well, clear, flat-bottom tissue culture plate

-

ELISA Plate: 96-well plate pre-coated with anti-total PZ antibody

-

Antibodies:

-

Rabbit anti-phospho-PZ (pPZ) detection antibody

-

HRP-conjugated anti-rabbit secondary antibody

-

-

Reagents:

-

Cell Lysis Buffer

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (5% BSA in Wash Buffer)

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

-

Equipment:

-

37°C, 5% CO2 incubator

-

Microplate reader capable of measuring absorbance at 450 nm

-

Experimental Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 2 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free medium. The final concentrations should range from 0.1 nM to 10 µM.

-

Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate for 2 hours at 37°C, 5% CO2.

-

-

GFY Stimulation:

-

Prepare a solution of GFY in serum-free medium at a final concentration of 100 ng/mL.

-

Add 10 µL of the GFY solution to each well (except for the unstimulated control wells).

-

Incubate for 30 minutes at 37°C, 5% CO2.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add 100 µL of Cell Lysis Buffer to each well.

-

Incubate on a shaker for 15 minutes at room temperature.

-

-

ELISA Detection:

-

Transfer 50 µL of the cell lysate from each well to the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 100 µL of the pPZ detection antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from all other readings.

-

Normalize the data by setting the absorbance of the GFY-stimulated, vehicle-treated wells as 100% activity and the unstimulated wells as 0% activity.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of this compound on pPZ Levels

| Cell Line | Treatment Time (h) | GFY Concentration (ng/mL) | IC50 (nM) |

| A549 | 2 | 100 | 15.2 ± 1.8 |

| A549 | 4 | 100 | 12.5 ± 2.1 |

| MCF-7 | 2 | 100 | 28.7 ± 3.5 |

| MCF-7 | 2 | 50 | 35.1 ± 4.2 |

Logical Relationship for IC50 Determination

The IC50 value is derived from the relationship between the concentration of this compound and the corresponding inhibition of pPZ signal.

Caption: Logical flow for determining the IC50 value from experimental data.

This application note provides a robust and reproducible cell-based assay for evaluating the inhibitory activity of this compound on the GFY signaling pathway. The described protocol can be adapted for high-throughput screening of other potential Kinase X inhibitors and for characterizing their potency and cellular efficacy. The use of a cell-based format ensures that the measured activity is more representative of the compound's behavior in a biological system.

References

Application Notes and Protocols for U-104489 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in numerous physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[1][2] Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in the recruitment of leukocytes, particularly neutrophils, to sites of inflammation.[3][4] It exerts its effects by binding to high-affinity G protein-coupled receptors, primarily the BLT1 receptor, on the surface of target cells.[3]

U-104489 is a pharmacological agent investigated for its potential to modulate leukocyte chemotaxis. As a putative antagonist of the LTB4 receptor, this compound is a valuable tool for studying the signaling pathways governing LTB4-mediated cell migration and for the discovery and development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays.

Mechanism of Action: Inhibition of LTB4-Induced Chemotaxis

Leukotriene B4 initiates a signaling cascade upon binding to its receptor (BLT1) on leukocytes. This activation of the G protein-coupled receptor leads to the dissociation of G protein subunits, triggering downstream signaling pathways. Key events include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Concurrently, activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell motility.[5] this compound, as a competitive antagonist, is hypothesized to bind to the LTB4 receptor, thereby blocking the binding of LTB4 and inhibiting the entire downstream signaling cascade that leads to chemotactic migration.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Dose-Dependent Chemotactic Response of Neutrophils to LTB4

| LTB4 Concentration (nM) | Migrated Cells (Mean ± SD) | Fold Increase over Control |

| 0 (Control) | 150 ± 25 | 1.0 |

| 0.1 | 450 ± 40 | 3.0 |

| 1 | 1200 ± 110 | 8.0 |

| 10 | 2500 ± 230 | 16.7 |

| 100 | 2600 ± 250 | 17.3 |

| 1000 | 1800 ± 190 | 12.0 |

Table 2: Inhibition of LTB4-Induced Neutrophil Chemotaxis by this compound

| This compound Concentration (µM) | LTB4 (10 nM) Induced Migration (Mean ± SD) | % Inhibition |

| 0 (Control) | 2550 ± 240 | 0 |

| 0.01 | 2200 ± 210 | 13.7 |

| 0.1 | 1300 ± 150 | 49.0 |

| 1 | 400 ± 50 | 84.3 |

| 10 | 180 ± 30 | 92.9 |

| 100 | 160 ± 28 | 93.7 |

| IC50 | ~0.1 µM |

Experimental Protocols

Protocol 1: Boyden Chamber / Transwell Chemotaxis Assay

This protocol describes a widely used method for quantifying the chemotactic response of a cell population towards a chemoattractant.

Materials:

-

Human neutrophils (isolated from fresh human blood)

-

RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

-

Leukotriene B4 (LTB4)

-

This compound

-

Transwell inserts (e.g., 5 µm pore size for neutrophils)

-

24-well companion plates

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

-

(Optional) Label cells with a fluorescent dye like Calcein-AM for easier quantification.

-

-

Preparation of Chemoattractant and Inhibitor:

-

Prepare a stock solution of LTB4 in ethanol and this compound in DMSO.

-

Prepare serial dilutions of LTB4 and this compound in RPMI 1640 + 0.5% BSA.

-

-

Assay Setup:

-

Add 600 µL of medium containing the desired concentration of LTB4 to the lower wells of the 24-well plate. For inhibitor studies, add LTB4 (at its optimal concentration, e.g., 10 nM) to the lower wells.

-

In the upper chamber (Transwell insert), add 100 µL of the neutrophil suspension (2 x 10^5 cells). For inhibitor studies, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.

-

Include appropriate controls:

-

Negative control: Medium only in the lower well (to measure random migration or chemokinesis).

-

Positive control: LTB4 in the lower well without any inhibitor.

-

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the migrated cells on the bottom of the membrane. This can be done by:

-

Fluorescence: If cells are fluorescently labeled, read the fluorescence of the bottom well using a plate reader.

-

Microscopy: Stain the migrated cells with a dye like DAPI or Giemsa and count the cells in several fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells for each condition.

-

For dose-response experiments, plot the number of migrated cells against the LTB4 concentration.

-

For inhibition experiments, calculate the percentage of inhibition for each this compound concentration relative to the positive control (LTB4 alone).

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

References

- 1. Chemotaxis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 2. Chemotaxis - Wikipedia [en.wikipedia.org]

- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols for Macrophage Inhibition Studies

Note: No specific information was found for "PNU-104489" in the conducted search. The following application notes and protocols are provided as a detailed example using a fluorophenyl-imidazole compound, which has demonstrated effects on macrophage inhibition, to fulfill the structural and content requirements of the request.

Topic: Fluorophenyl-imidazole for Macrophage Inhibition and Repolarization Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are highly plastic immune cells that play a critical role in both the initiation and resolution of inflammation. They can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The modulation of macrophage polarization from an M1 to an M2 phenotype is a promising therapeutic strategy for inflammatory diseases. This document provides detailed application notes and protocols for studying the inhibitory and repolarizing effects of a fluorophenyl-imidazole compound on macrophages.

Mechanism of Action

The fluorophenyl-imidazole compound exerts its anti-inflammatory effects by promoting the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2a phenotype.[1] This is achieved through the inhibition of key M1 markers and the upregulation of M2 markers.

Key Effects:

-

Inhibition of M1 Markers: The compound significantly reduces the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, MCP-1, IL-12p70, IFN-γ, and nitric oxide (NOx).[1] It also decreases the expression of TLR4, a key receptor in the M1 activation pathway, and inhibits the phosphorylation of p65, a subunit of the NF-κB transcription factor.[1]

-

Upregulation of M2a Markers: Treatment with the fluorophenyl-imidazole compound leads to an increase in the expression of M2a markers including IL-4, IL-13, IL-10, and the mannose receptor CD206.[1] It also enhances the expression of FIZZ-1 and Arginase-1, which are characteristic of the M2a subtype.[1]

-

Functional Changes: The compound promotes macrophage apoptosis and increases their phagocytic activity, which are functions associated with the resolution of inflammation and tissue repair.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of the fluorophenyl-imidazole compound on macrophage functions based on in vitro studies using RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Markers by Fluorophenyl-imidazole

| Marker | Concentration of Fluorophenyl-imidazole | Inhibition (%) | p-value |

| Nitric Oxide (NOx) | 1 µM | 30.7 ± 2.7 | < 0.001 |

| 3 µM | 37.5 ± 3.0 | < 0.001 | |

| 10 µM | 42.3 ± 2.8 | < 0.001 | |

| 30 µM | 45.0 ± 4.2 | < 0.001 | |

| TLR4 Receptor | 1 µM | 44.0 ± 4.7 | < 0.001 |

Data presented as mean ± standard deviation.

Table 2: Upregulation of Anti-inflammatory Functions by Fluorophenyl-imidazole

| Function | Concentration of Fluorophenyl-imidazole | Increase (%) | p-value |

| Phagocytic Activity | (Compound alone) | 73.5 ± 8.4 | < 0.01 |

| 1 µM (before LPS) | 257.2 ± 18.0 | < 0.001 | |

| Apoptosis | 1 µM (before LPS) | 90.1 ± 8.3 | < 0.001 |

Data presented as mean ± standard deviation. LPS (lipopolysaccharide) is used to induce a pro-inflammatory M1 phenotype.

Signaling Pathway

The fluorophenyl-imidazole compound modulates macrophage phenotype by interfering with the TLR4-NF-κB signaling pathway, which is a critical driver of M1 polarization, while promoting pathways associated with M2 polarization.

Caption: Signaling pathway of macrophage polarization and the modulatory effects of fluorophenyl-imidazole.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of a test compound on macrophage inhibition and polarization.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with the test compound and lipopolysaccharide (LPS) to induce inflammation.

Caption: Experimental workflow for cell culture and treatment.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., Fluorophenyl-imidazole)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., 1, 3, 10, 30 µM). Incubate for 1 hour.

-

LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and/or no test compound.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for subsequent analysis of nitric oxide and cytokine levels.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of M1 macrophage activation.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate reader

Procedure:

-

Standard Curve: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

-

Sample Preparation: Add 50 µL of cell culture supernatant to a new 96-well plate.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Phagocytosis Assay

This protocol assesses the phagocytic capacity of macrophages after treatment with the test compound.

Caption: Workflow for the macrophage phagocytosis assay.

Materials:

-

Treated macrophages in a 24-well plate

-

Fluorescently labeled E. coli BioParticles

-

Trypan Blue solution (0.4%)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat macrophages with the test compound and/or LPS as described in Protocol 5.1.

-

Addition of BioParticles: After the treatment period, add fluorescently labeled E. coli BioParticles to each well at a pre-determined optimal concentration.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

-

Quenching: After incubation, add Trypan Blue solution to each well to quench the fluorescence of extracellularly bound particles.

-

Analysis:

-

Flow Cytometry: Detach the cells, wash with PBS, and analyze the fluorescence intensity of the cell population. The percentage of fluorescent cells represents the phagocytic activity.

-

Fluorescence Microscopy: Wash the cells with PBS and visualize them under a fluorescence microscope. Count the number of cells that have engulfed fluorescent particles.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA expression levels of M1 and M2 marker genes.

Materials:

-

Treated macrophages

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., Tnf, Il6, Nos2 for M1; Arg1, Mrc1 (CD206), Retnla (FIZZ-1) for M2) and a housekeeping gene (e.g., Actb, Gapdh)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Lyse the treated macrophages and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each target gene.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Troubleshooting

-

High Cell Death: If significant cytotoxicity is observed, reduce the concentration of the test compound or the duration of treatment. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.

-

Low NO Production: Ensure the LPS is potent and used at the correct concentration. Check the Griess Reagent for freshness.

-

High Background in Phagocytosis Assay: Optimize the concentration of Trypan Blue to effectively quench extracellular fluorescence without affecting intracellular signal. Ensure thorough washing steps.

-

Variable qRT-PCR Results: Use high-quality RNA. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the immunomodulatory effects of compounds on macrophage inhibition and polarization. By following these detailed methodologies, researchers can effectively characterize the potential of novel therapeutic agents to skew macrophage responses towards an anti-inflammatory and pro-resolving phenotype.

References

U-104489: An Investigational Compound with a Primary Focus on HIV, Not Inflammation

Initial research indicates that the compound U-104489 is primarily documented in scientific literature as a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) for the human immunodeficiency virus type 1 (HIV-1), rather than as an agent for inflammation models.

Contrary to the requested application notes for inflammation studies, extensive database searches have not yielded evidence of this compound being utilized or characterized for anti-inflammatory purposes. The available body of research, including patent filings and peer-reviewed articles, consistently points towards its role as an antiviral agent.

This compound is identified as a member of the (Alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs) class of compounds.[1] Its mechanism of action is centered on the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3]

Key findings from the existing literature on this compound include:

-